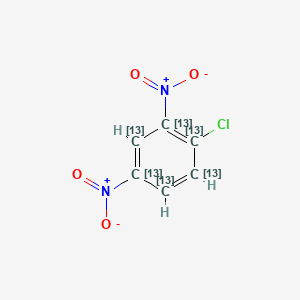
1-Chloro-2,4-dinitrobenzene-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,4-dinitrobenzene-13C6 is a stable isotope-labeled compound with the molecular formula 13C6H3ClN2O4 and a molecular weight of 208.51 g/mol . This compound is a derivative of 1-chloro-2,4-dinitrobenzene, where the benzene ring is labeled with carbon-13 isotopes. It is commonly used in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dinitrobenzene-13C6 can be synthesized through a multi-step process involving nitration and chlorination of benzene derivatives. The nitration of benzene with nitric acid and sulfuric acid produces dinitrobenzene, which is then chlorinated using chlorine gas in the presence of a catalyst to yield 1-chloro-2,4-dinitrobenzene .
Industrial Production Methods: Industrial production of 1-chloro-2,4-dinitrobenzene involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The resulting dinitrobenzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
化学反应分析
Types of Reactions: 1-Chloro-2,4-dinitrobenzene-13C6 undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound readily undergoes nucleophilic aromatic substitution due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, dimethylamine, and thiols are commonly used under mild conditions (room temperature, ethanol as solvent).
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are used.
Major Products:
Nucleophilic Substitution: Products include 2,4-dinitrophenol, 2,4-dinitroaniline, and 2,4-dinitrophenylthiol.
Reduction: The major product is 2,4-diaminochlorobenzene.
科学研究应用
1-Chloro-2,4-dinitrobenzene-13C6 has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-chloro-2,4-dinitrobenzene-13C6 involves its interaction with nucleophiles. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination to yield the substitution product . In biological systems, it conjugates with glutathione, leading to the formation of 2,4-dinitrophenyl-S-glutathione, which inhibits thioredoxin reductase .
相似化合物的比较
1-Chloro-2,4-dinitrobenzene: The non-labeled version of the compound, used in similar applications.
2,4-Dinitrochlorobenzene: Another derivative with similar reactivity and applications.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Uniqueness: 1-Chloro-2,4-dinitrobenzene-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. This labeling allows for detailed structural and mechanistic studies that are not possible with the non-labeled compound .
属性
分子式 |
C6H3ClN2O4 |
|---|---|
分子量 |
208.51 g/mol |
IUPAC 名称 |
1-chloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
VYZAHLCBVHPDDF-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















